molecular formula C13H12Cl2N2O B2878353 2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide CAS No. 866042-73-1

2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B2878353
CAS No.: 866042-73-1
M. Wt: 283.15
InChI Key: LWBCMDZSFPGJCQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide is a chloroacetamide derivative featuring a benzyl backbone substituted with two chlorine atoms at positions 2 and 6 of the aromatic ring, along with a 1H-pyrrole moiety at position 5. This compound’s structure combines a reactive chloroacetamide group with a sterically hindered benzyl-pyrrole system, which may influence its chemical reactivity, metabolic pathways, and biological activity.

Properties

IUPAC Name

2-chloro-N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c14-8-13(18)16-9-10-11(15)4-3-5-12(10)17-6-1-2-7-17/h1-7H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBCMDZSFPGJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide typically involves the reaction of 2-chloro-6-(1H-pyrrol-1-yl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The pyrrole ring can undergo oxidation to form different derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides.

    Oxidation Reactions: Products include oxidized pyrrole derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of microbial growth or interference with cellular processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Chloroacetamide Compounds

The following analysis compares the target compound with structurally or functionally related chloroacetamides, focusing on substituent effects, synthesis, biological activity, and metabolic behavior.

Structural and Substituent Analysis
Compound Name Substituents on Aromatic/Backbone System Key Functional Groups Molecular Weight (g/mol)
2-Chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide 2-Cl, 6-Cl, 6-(1H-pyrrol-1-yl) on benzyl Chloroacetamide, pyrrole ~323.2 (calculated)
Acetochlor 2-ethyl-6-methylphenyl, ethoxymethyl Chloroacetamide, ethoxy 269.8
Alachlor 2,6-diethylphenyl, methoxymethyl Chloroacetamide, methoxy 269.8
Metazachlor 2,6-dimethylphenyl, 1H-pyrazol-1-ylmethyl Chloroacetamide, pyrazole 278.7
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-ethyl-6-methylphenyl Chloroacetamide 227.7
2-Chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide 2-(2-oxopyrrolidin-1-yl)phenyl Chloroacetamide, pyrrolidinone 268.7

Key Observations :

  • The target compound’s pyrrole substituent distinguishes it from agricultural herbicides like acetochlor and alachlor, which feature alkoxy groups. Pyrrole’s aromaticity and electron-rich nature may enhance binding to biological targets or alter metabolic stability .
  • The dual chlorine atoms on the benzyl ring introduce steric hindrance and electron-withdrawing effects, which may slow metabolic degradation compared to mono-chlorinated analogs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide .
Physicochemical Properties
Property Target Compound Acetochlor 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
LogP (Lipophilicity) ~3.5 (estimated) 3.8 3.2
Water Solubility Low (similar to analogs) 223 mg/L (20°C) Insoluble
Metabolic Stability High (steric hindrance) Moderate (rapid oxidation) Low (prone to oxidation)

Implications : The target’s higher lipophilicity (predicted) and steric shielding may enhance membrane permeability and prolong half-life compared to simpler analogs .

Biological Activity

2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide is a synthetic compound with a complex structure that includes a pyrrole ring, a benzyl group, and an acetamide functional group. Its molecular formula is C13H12Cl2N2O, with a molecular weight of approximately 283.15 g/mol. The unique arrangement of its functional groups suggests potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound features:

  • Pyrrole Ring : A five-membered aromatic heterocycle that is known for its biological significance.
  • Chlorinated Benzyl Moiety : The presence of two chlorine atoms may enhance its reactivity and biological activity.
  • Acetamide Group : This functional group can undergo hydrolysis and may interact with various biological targets.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for the survival of pathogens or cancer cells.
  • Receptor Interaction : The compound could bind to receptors, disrupting normal cellular functions and leading to therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, related compounds have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound is limited, its structural similarities to these active compounds suggest it may exhibit comparable properties.

Anticancer Activity

Pyrrole-based compounds have been investigated for their anticancer properties. For example, certain derivatives have shown cytotoxicity against various cancer cell lines, indicating that this compound could also possess such effects. Compounds with similar structures have reported IC50 values in the low micromolar range against cancer cell lines like MCF7 and HCT116 .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey FeaturesReported Activity
N-benzylacetamideC10H12N2OSimpler structure without chlorineLimited biological activity reported
2-chloro-N-benzylacetamideC11H12ClNContains one chlorine atomModerate antibacterial activity noted
N-(pyridin-4-yl)acetamideC10H10N2ODifferent heterocyclic ringExhibits some anticancer properties
N-(4-chlorophenyl)acetamideC9H10ClNChlorine at para position; no pyrrole moietyLimited data on biological activity
This compound C13H12Cl2N2O Dual chlorination; presence of pyrrole ringPotentially high due to structural complexity

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related pyrrole derivatives provides valuable insights into its potential applications. For instance:

  • Antibacterial Studies : Compounds similar in structure were evaluated for their antibacterial efficacy, showing promising results against resistant strains .
  • Cytotoxicity Assays : Pyrrole-containing compounds demonstrated significant cytotoxic effects in vitro, suggesting that modifications to the pyrrole structure could enhance efficacy against cancer cells .

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